molecular formula C9H6FNO3S B11880253 3-Fluoroquinoline-8-sulfonic acid

3-Fluoroquinoline-8-sulfonic acid

Cat. No.: B11880253
M. Wt: 227.21 g/mol
InChI Key: GQGBEJCODFGBGP-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-8-sulfonic acid: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoline-8-sulfonic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through diazotization followed by fluorination . The sulfonation of 3-fluoroquinoline can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinoline-8-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Fluoroquinoline-8-sulfonic acid is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies .

Biology and Medicine: Fluorinated quinolines are known to exhibit enhanced biological activity, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a component in liquid crystals and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Fluoroquinoline-8-sulfonic acid involves its interaction with specific molecular targets. In medicinal applications, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . The compound’s sulfonic acid group may also enhance its binding affinity to these targets, increasing its potency .

Comparison with Similar Compounds

Uniqueness: 3-Fluoroquinoline-8-sulfonic acid is unique due to the presence of both the fluorine atom and the sulfonic acid group. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6FNO3S

Molecular Weight

227.21 g/mol

IUPAC Name

3-fluoroquinoline-8-sulfonic acid

InChI

InChI=1S/C9H6FNO3S/c10-7-4-6-2-1-3-8(15(12,13)14)9(6)11-5-7/h1-5H,(H,12,13,14)

InChI Key

GQGBEJCODFGBGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)O)F

Origin of Product

United States

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